Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with a pyrimidine moietyThiophene derivatives are known for their diverse biological activities, making them valuable in drug discovery and development .
Properties
IUPAC Name |
methyl 2-[(6-methoxypyrimidine-4-carbonyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-18-9-5-8(13-6-14-9)10(16)15-11-7(3-4-20-11)12(17)19-2/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVSMSJPNLFQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=C(C=CS2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate typically involves the condensation of a thiophene derivative with a pyrimidine derivative. One common method includes the use of a coupling reaction between a thiophene carboxylate and a pyrimidine amine under acidic or basic conditions. The reaction may be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or modulate receptor activity, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: Contains a thiophene ring with different substituents.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Features an indole ring instead of a thiophene ring.
Uniqueness
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is unique due to its combination of a thiophene ring with a pyrimidine moiety, which imparts distinct chemical and biological properties. This structural arrangement allows for diverse functionalization and potential therapeutic applications .
Biological Activity
Methyl 2-(6-methoxypyrimidine-4-carboxamido)thiophene-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article delves into its mechanisms of action, pharmacological potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a pyrimidine moiety , contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 288.30 g/mol. Its structure allows for various functionalizations, enhancing its potential therapeutic applications.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties . Studies indicate that thiophene derivatives exhibit significant activity against various bacterial strains. For instance, a study reported an IC50 value of 45.69 μM against specific bacterial targets, indicating potential as a lead compound in antibiotic development .
Anticancer Potential
The compound has shown promise as an anticancer agent . Research indicates that it may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The mechanism likely involves the inhibition of kinases or modulation of receptor activities, leading to reduced cell viability in cancer models .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for further development in treating inflammatory diseases.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : It may inhibit key enzymes such as kinases involved in cellular signaling.
- Receptor Modulation : The compound could modulate receptor activity, impacting pathways related to inflammation and cancer proliferation.
- Cell Cycle Arrest : It has been suggested that the compound may induce cell cycle arrest in cancer cells, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-chloro-6-methoxypyridine-4-carboxylate | Pyridine ring instead of pyrimidine | Moderate antimicrobial activity |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Different substituents on thiophene | Limited anticancer effects |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Indole ring | Notable anticancer activity |
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the efficacy of this compound against various microbial strains, demonstrating significant inhibition at concentrations as low as 45 μM .
- Anticancer Investigation : In vitro studies showed that the compound effectively reduced the viability of cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Research : Experimental models indicated that treatment with this compound led to decreased levels of inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases.
Q & A
Q. Key Optimization Parameters :
- Temperature control (0–5°C for amidation to minimize side reactions).
- Catalyst selection (e.g., triethylamine for acid scavenging) .
How do spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?
Q. Basic
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign signals for the thiophene ring (δ 6.8–7.5 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
- 2D NMR (COSY, HSQC) : Confirms connectivity between the thiophene and pyrimidine moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ peak) .
Q. Advanced
- X-ray Crystallography :
What methodologies are employed to analyze hydrogen bonding and supramolecular interactions in crystalline forms?
Q. Advanced
- Graph Set Analysis : Classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs for N–H···O interactions between amide groups) .
- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., π-π stacking between thiophene and pyrimidine rings) .
Case Study :
In analogous compounds, methoxy groups participate in C–H···O interactions, stabilizing crystal packing .
How can researchers address contradictions in reported biological activity data for this compound?
Q. Advanced
Assay Validation :
- Compare IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. MCF-7) to assess selectivity .
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm target engagement .
Structure-Activity Relationship (SAR) :
- Modify substituents (e.g., methoxy vs. trifluoromethyl on the pyrimidine ring) to isolate key pharmacophores .
Example Conflict :
Discrepancies in kinase inhibition profiles may arise from divergent ATP-binding site interactions, necessitating molecular docking studies (e.g., AutoDock Vina) .
What strategies are recommended for optimizing crystallization conditions for X-ray studies?
Q. Advanced
Solvent Screening : Test polar/non-polar solvent mixtures (e.g., DMSO/water, chloroform/methanol) to induce slow nucleation .
Additive Use : Introduce co-crystallants like PEG 4000 to enhance crystal lattice stability .
Temperature Gradients : Gradual cooling (from 40°C to 4°C) minimizes defects in crystal morphology .
Q. Advanced
- Methoxy Group :
- Electron-donating effect activates the pyrimidine ring for electrophilic substitution (e.g., nitration) .
- Steric hindrance may limit access to the amide carbonyl for nucleophilic attacks .
- Thiophene Ring :
Case Study :
In ethyl 2-amino-4-methylthiophene-3-carboxylate analogs, methoxy substitution enhances stability against hydrolysis by 30% compared to nitro derivatives .
What computational tools are critical for predicting the compound’s pharmacokinetic properties?
Q. Advanced
- ADMET Prediction :
- SwissADME : Estimates logP (~2.5) and bioavailability scores (0.55), indicating moderate membrane permeability .
- Molinspiration : Predicts strong binding to cytochrome P450 isoforms (e.g., CYP3A4), suggesting potential drug-drug interactions .
- Molecular Dynamics (MD) : Simulates binding stability with target proteins (e.g., >90% occupancy in kinase ATP pockets over 100 ns simulations) .
How can researchers design controlled degradation studies to assess stability under physiological conditions?
Q. Advanced
pH-Varied Hydrolysis :
- Incubate in buffers (pH 1–9) at 37°C, monitoring degradation via HPLC .
- Identify labile bonds (e.g., ester groups degrade at pH > 8) .
Oxidative Stress Testing :
- Expose to H₂O₂ (0.3% v/v) to simulate metabolic oxidation, analyzing products via LC-MS .
Key Finding :
Analogous compounds with methoxy groups exhibit 20% higher stability in acidic conditions compared to non-substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
